molecular formula C12H13NO2 B1356743 Ethyl 3-cyano-2-phenylpropanoate CAS No. 6840-18-2

Ethyl 3-cyano-2-phenylpropanoate

Cat. No.: B1356743
CAS No.: 6840-18-2
M. Wt: 203.24 g/mol
InChI Key: WXZDAIPLXIWVDP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-2-phenylpropanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Solvent extraction and distillation are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-2-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes or receptors. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-phenylpropanoate: Similar structure but different position of the cyano group.

    Ethyl 3-cyano-2-oxo-3-phenylpropanoate: Contains an additional oxo group.

    Ethyl 3-cyano-3-phenylpyruvate: Similar structure with a pyruvate group

Uniqueness

Ethyl 3-cyano-2-phenylpropanoate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 3-cyano-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZDAIPLXIWVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576666
Record name Ethyl 3-cyano-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6840-18-2
Record name Ethyl 3-cyano-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example 10 g of ethyl phenylacetate in 10 ml of THF was added dropwise to 61 ml of a 1 molar solution lithium bis[trimethylsilvllamide in tetrahydrofuran, under nitrogen, at -78° C. The mixture was stirred for one hour at -78° C. A solution containing 10.2 g of iodoacetonitrile in 10 ml of tetrahydrofuran was added dropwise. The reaction mixture was stirred at -78° C. for about one-half hour and then stirred for two hours and allowed to warm toward room temperature during this period. The reaction mixture was then added to water and the pH adjusted to pH 1 by the addition of aqueous 10% hydrochloric acid. The mixture was washed with saturated aqueous sodium chloride solution and extracted three times with ethyl ether. The extracts were combined, washed twice with aqueous saturated sodium bicarbonate, dried over magnesium sulfate and evaporated affording 10.7 g of the title compound is an oil. The oil was further purified by chromatography over silica gel eluting with 20% vol. ethyl acetate petroleum ether.
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